molecular formula C38H52O2 B13354248 2-Naphthoic acid cholesteryl ester

2-Naphthoic acid cholesteryl ester

Cat. No.: B13354248
M. Wt: 540.8 g/mol
InChI Key: NRJUEMITSYBRAL-UHFFFAOYSA-N
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Description

2-Naphthoic acid cholesteryl ester is a chemical compound formed by the esterification of 2-naphthoic acid and cholesterol. This compound combines the properties of both its parent molecules, making it a subject of interest in various scientific fields. 2-Naphthoic acid is an organic compound with the formula C10H7CO2H, known for its applications in organic synthesis and as an intermediate in the production of dyes and pigments . Cholesterol, on the other hand, is a vital component of cell membranes and a precursor for steroid hormones .

Preparation Methods

The synthesis of 2-naphthoic acid cholesteryl ester typically involves the esterification of 2-naphthoic acid with cholesterol. One common method includes the use of thionyl chloride as a catalyst. The reaction is carried out by mixing 2-naphthoic acid and cholesterol in the presence of thionyl chloride, which facilitates the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Naphthoic acid cholesteryl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthoic acid cholesteryl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the study of esterification reactions.

    Biology: The compound’s interaction with biological membranes and its potential effects on cellular processes are of interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of specialized dyes and pigments

Mechanism of Action

The mechanism of action of 2-naphthoic acid cholesteryl ester involves its interaction with cellular membranes and proteins. The ester bond allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The compound may also interact with specific proteins, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

2-Naphthoic acid cholesteryl ester can be compared with other cholesteryl esters and naphthoic acid derivatives:

The uniqueness of this compound lies in its combination of the structural features of both 2-naphthoic acid and cholesterol, providing distinct chemical and biological properties.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52O2/c1-25(2)9-8-10-26(3)33-17-18-34-32-16-15-30-24-31(19-21-37(30,4)35(32)20-22-38(33,34)5)40-36(39)29-14-13-27-11-6-7-12-28(27)23-29/h6-7,11-15,23,25-26,31-35H,8-10,16-22,24H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJUEMITSYBRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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